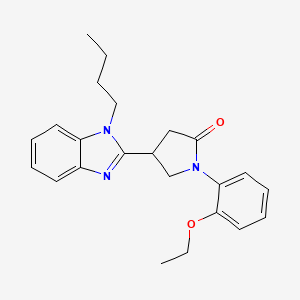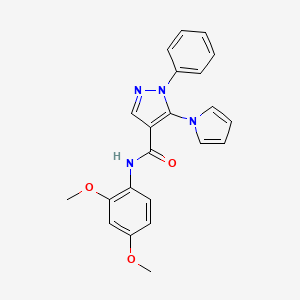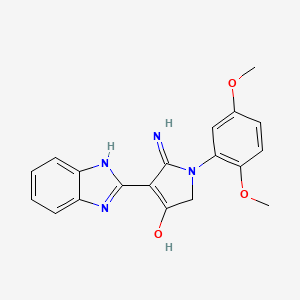![molecular formula C16H17ClN4O6S2 B11414106 5-chloro-2-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11414106.png)
5-chloro-2-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C18H21ClN4O5S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonation, and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methanesulfonyl-N-[4-(4-methylpiperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide
- 5-Chloro-2-methanesulfonyl-N-[4-(4-ethylpiperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide
Uniqueness
5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of the morpholine-4-sulfonyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H17ClN4O6S2 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(4-morpholin-4-ylsulfonylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClN4O6S2/c1-28(23,24)16-18-10-13(17)14(20-16)15(22)19-11-2-4-12(5-3-11)29(25,26)21-6-8-27-9-7-21/h2-5,10H,6-9H2,1H3,(H,19,22) |
InChI Key |
HPANAIFJOHFPKT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl {5-[(pyridin-3-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11414040.png)
![9-(4-fluorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B11414053.png)
![Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate](/img/structure/B11414060.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11414068.png)

![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11414076.png)
![Dimethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate](/img/structure/B11414080.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414098.png)
![2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide](/img/structure/B11414099.png)
![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11414105.png)
![3,5-dichloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide](/img/structure/B11414112.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11414116.png)
